molecular formula C12H6N2O2 B14371121 Pyrido[2,3-g]quinoline-5,10-dione CAS No. 91652-10-7

Pyrido[2,3-g]quinoline-5,10-dione

Cat. No.: B14371121
CAS No.: 91652-10-7
M. Wt: 210.19 g/mol
InChI Key: HILDJXJQSAPDCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrido[2,3-g]quinoline-5,10-dione (CAS 91652-10-7) is a heterocyclic compound with the molecular formula C12H6N2O2 and a molecular weight of 210.19 g/mol . It belongs to the class of 1,4-diazaanthraquinones, a group of compounds known for promising in vitro and in vivo activity against a broad spectrum of tumor cell lines . The quinoline-5,8-dione moiety is a key pharmacophore; studies on related complex natural products, such as streptonigrin, have shown that this substructure is essential for antitumor activity and that synthetic analogs containing it can exhibit stronger antitumor effects with lower toxicity . This structure is of significant interest in medicinal chemistry for the development of novel anticancer agents . The planar, conjugated aromatic system of the molecule also suggests potential for DNA intercalation, a mechanism common to many quinone-based antitumor drugs . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

91652-10-7

Molecular Formula

C12H6N2O2

Molecular Weight

210.19 g/mol

IUPAC Name

pyrido[2,3-g]quinoline-5,10-dione

InChI

InChI=1S/C12H6N2O2/c15-11-7-3-1-5-13-9(7)12(16)8-4-2-6-14-10(8)11/h1-6H

InChI Key

HILDJXJQSAPDCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)C3=C(C2=O)N=CC=C3)N=C1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

The photooxidation of 8-hydroxypyrido[2,3-g]quinoline derivatives represents a direct route to Pyrido[2,3-g]quinoline-5,10-dione. This method, adapted from patented protocols for quinoline-5,8-diones, involves the oxidation of a hydroxylated precursor under controlled photochemical conditions. The process proceeds via a singlet oxygen-mediated pathway, where a sensitizer absorbs visible light to generate reactive oxygen species that abstract hydrogen from the substrate, forming a hydroperoxide intermediate. Subsequent decomposition yields the target dione.

A typical procedure involves dissolving the 8-hydroxypyrido[2,3-g]quinoline precursor (2 mmol) in dichloromethane (20 mL) with tetraphenylporphine (TPP, 0.5 mol%) as the sensitizer. The solution is irradiated with visible light ($$ \lambda > 495 \, \text{nm} $$) under oxygen sparging at 15–25°C for 2–8 hours. Post-irradiation, the mixture is treated with anhydrous sodium sulfate to decompose residual hydroperoxide, followed by solvent evaporation and chromatographic purification.

Optimization Parameters and Yield

Key variables influencing yield and purity include:

Parameter Optimal Condition Effect on Yield
Sensitizer Tetraphenylporphine Maximizes $$ \text{O}_2 $$ activation
Solvent Dichloromethane Enhances substrate/sensitizer solubility
Light Intensity 1500 W xenon arc Accelerates reaction kinetics
Reaction Time 6 hours Balances conversion and side reactions

Under optimized conditions, this method achieves yields of 68–72% with $$ \geq 95\% $$ purity. Fluorinated analogs, however, exhibit reduced yields due to destabilization of the hydroperoxide intermediate.

Multi-Step Condensation: Building the Heterocyclic Core

Starting Materials and Reaction Sequence

An alternative route involves constructing the pyrido-quinoline framework through sequential condensation and cyclization steps. This approach, inspired by syntheses of benzo[g]quinoxaline-5,10-diones, begins with 2,3-dichloro-1,4-naphthoquinone as the foundational substrate.

  • Amination : Reaction with aqueous ammonia converts the dichloro groups to diamino functionalities, yielding 2,3-diamino-1,4-naphthoquinone.
  • Condensation : The diamine intermediate is treated with glyoxal or other α-dicarbonyl compounds in glacial acetic acid, facilitating cyclization to form the quinoxaline ring.
  • Annulation : Introduction of a pyridine moiety via Friedländer or related annulation reactions completes the pyrido[2,3-g]quinoline backbone.

For example, refluxing 2,3-diamino-1,4-naphthoquinone with glyoxal in acetic acid (12 hours, 110°C) produces the quinoxaline intermediate, which is subsequently reacted with acetylacetone under basic conditions to install the pyridine ring.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing cyclization pathways may lead to isomeric byproducts. Using sterically hindered α-dicarbonyl reagents (e.g., bis(triisopropylsilyl)dialkynyl-1,2-dione) improves regiocontrol.
  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from oligomeric side products.

This method affords moderate yields (45–55%) but provides flexibility for introducing substituents at the C-2 and C-3 positions.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Metric Photooxidation Condensation
Yield 68–72% 45–55%
Reaction Time 6–8 hours 24–36 hours
Scalability Suitable for gram-scale Limited by step count
Functionalization Limited to R-group variation Broad substitutent tolerance

Environmental and Practical Considerations

Photooxidation excels in atom economy but requires specialized equipment (photoreactors). Condensation routes, though lengthier, utilize standard laboratory glassware and enable structural diversification.

Chemical Reactions Analysis

Types of Reactions

Pyrido[2,3-g]quinoline-5,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, halogenated quinolines, and various substituted quinoline compounds, which can exhibit different biological activities.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares pyrido[2,3-g]quinoline-5,10-dione with structurally and functionally related heterocyclic derivatives:

Compound Structural Features Biological Activity Key Findings References
This compound Fused pyridine-quinoline core; ketones at C5 and C10 Cytotoxic (MT-4 cells: IC₅₀ < 1 µM) Submicromolar antiproliferative activity; potential DNA intercalation or kinase inhibition.
Pyrido[4,3-g]quinoline-5,10-dione Pyridine fused at positions 4,3 of quinoline; ketones at C5 and C10 Cytotoxic (MT-4 cells: IC₅₀ ~0.5–1 µM) Similar potency to [2,3-g] isomer but distinct regioselectivity due to substitution patterns.
Dihydrothieno[2,3-g]quinoline-4,9-dione Thiophene ring fused to quinoline; ketones at C4 and C9 Moderate cytotoxicity (MT-4 cells: IC₅₀ ~1–5 µM) Reduced activity compared to pyrido derivatives, likely due to sulfur’s electron-withdrawing effects.
Pyrido[2,3-g]quinoxalinone Quinoxaline replaces quinoline; additional nitrogen at position 7 Antiviral (BVDV, RSV: EC₅₀ ~0.1–1 µM); low cytotoxicity (CC₅₀ > 50 µM) High selectivity for RNA viruses (e.g., BVDV, HCV surrogate) with minimal toxicity.
Pyrido[3,4-g]isoquinoline-5,10-dione Isoquinoline core fused with pyridine Limited data; structural analog of anthraquinones Primarily studied for synthetic utility; bioactivity not yet reported.

Key Insights:

Regioselectivity and Bioactivity: The position of pyridine fusion (e.g., [2,3-g] vs. [4,3-g]) significantly impacts activity. For instance, this compound derivatives exhibit higher cytotoxicity than dihydrothieno analogs due to nitrogen’s hydrogen-bonding capacity. Substituents like 4-hydroxy or 4-methoxy groups enhance regioselectivity during synthesis and modulate interactions with biological targets.

Antiviral vs. Anticancer Profiles: Pyrido[2,3-g]quinoxalinone derivatives show a dual advantage: potent antiviral activity (e.g., EC₅₀ = 0.2 µM against BVDV) and low cytotoxicity (CC₅₀ > 50 µM). This contrasts with pyridoquinolinediones, which prioritize antitumor activity at the expense of higher cytotoxicity.

Structural Modifications: Introducing electron-withdrawing groups (e.g., thiophene in dihydrothieno derivatives) reduces bioactivity compared to nitrogen-rich analogs. Acetylation of hydroxyl groups (e.g., 4-acetoxy substitution) improves compound stability without compromising activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.